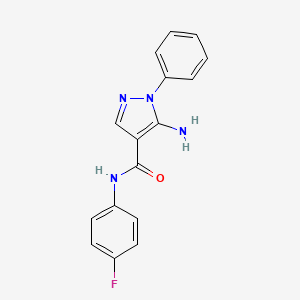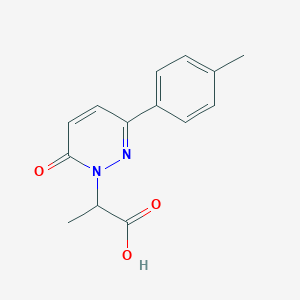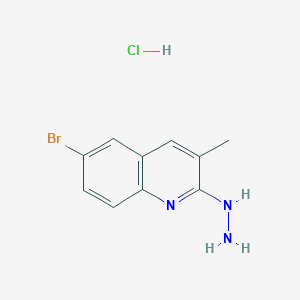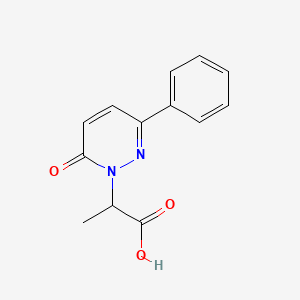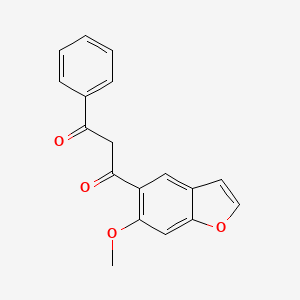
1-(6-Methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione
Overview
Description
“1-(6-Methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular formula of “this compound” is C11H10O3 . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds are known for their diverse pharmacological activities, making them a focus of research in drug discovery . For example, benzofuran substituted chalcone compounds are important directions in anticancer drug research .Mechanism of Action
1-(6-Methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione acts primarily as a serotonin releaser, causing the release of serotonin from nerve terminals in the brain. It also has some activity at dopamine and norepinephrine receptors. The exact mechanism of action is not fully understood, but it is thought to involve the inhibition of serotonin reuptake and the activation of serotonin receptors.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes the release of hormones such as cortisol and prolactin. In animal studies, it has been shown to cause neurotoxicity and damage to serotonin-producing neurons.
Advantages and Limitations for Lab Experiments
1-(6-Methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione has some advantages for use in lab experiments, including its ability to produce similar effects to MDMA but with less potency and shorter duration of action. However, its potential for abuse and lack of safety data make it a less desirable choice for research purposes.
Future Directions
There are several potential future directions for research on 1-(6-Methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione. One area of interest is its potential use as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of research is the development of safer and more effective analogs of this compound that could be used as psychoactive drugs. Finally, further studies are needed to fully understand the mechanism of action and potential long-term effects of this compound on the brain and body.
Scientific Research Applications
1-(6-Methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione has been studied for its potential use as a psychoactive drug, particularly as a substitute for MDMA (ecstasy). It has been shown to produce similar effects to MDMA, including increased sociability, empathy, and euphoria. However, it is less potent and has a shorter duration of action than MDMA.
properties
IUPAC Name |
1-(6-methoxy-1-benzofuran-5-yl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-18-11-17-13(7-8-22-17)9-14(18)16(20)10-15(19)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPPPMUIOSTCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=COC2=C1)C(=O)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B3318573.png)
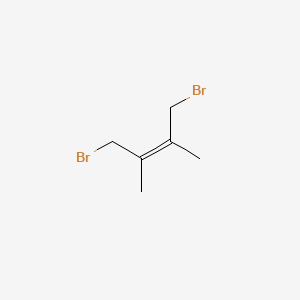
![2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3318579.png)
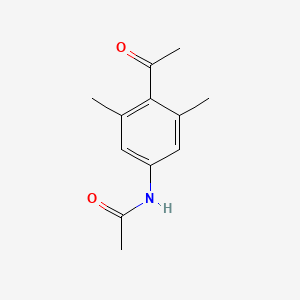

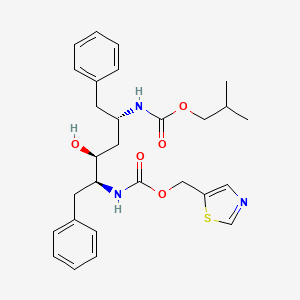
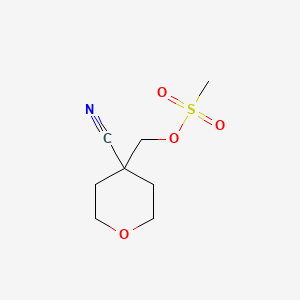
![7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3318622.png)

